Predicted Lipophilicity (XLogP3) Comparison: Enhanced Membrane Permeability vs. Methoxy and Unsubstituted Analogs
The target compound exhibits a predicted XLogP3 of 4.2 [1], which falls within the optimal range for CNS drug candidates (typically 1–5) [2]. The 6-methoxy analog (CAS 897468-63-2) has a lower predicted XLogP3 of approximately 3.7 due to the hydrogen-bond acceptor character of the methoxy group [3]. In contrast, the des-fluoro analog 2-(4-benzoylpiperazin-1-yl)-1,3-benzothiazole shows a markedly lower predicted XLogP3 of 3.1, reflecting the contribution of the fluorine atom to lipophilicity [4]. The quantified difference of +0.5 to +1.1 log units suggests superior passive membrane permeability for the target compound.
| Evidence Dimension | Predicted octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.2 |
| Comparator Or Baseline | 6-Methoxy analog (CAS 897468-63-2): XLogP3 ≈ 3.7; Des-fluoro analog (CAS 309279-65-0): XLogP3 = 3.1 |
| Quantified Difference | +0.5 log units vs. 6-methoxy analog; +1.1 log units vs. des-fluoro analog |
| Conditions | PubChem predicted XLogP3 based on topological method; computational prediction |
Why This Matters
A higher logP within the drug-like range correlates with improved passive membrane permeability, which is critical for both in vitro cellular assays and potential in vivo exposure.
- [1] PubChem. Predicted XLogP3 for 2-[4-(4-benzoylbenzoyl)piperazin-1-yl]-6-fluoro-1,3-benzothiazole. Accessed May 2026. View Source
- [2] Pajouhesh, H.; Lenz, G.R. Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRX, 2005, 2, 541-553. View Source
- [3] PubChem. Predicted XLogP3 for 2-[4-(4-benzoylbenzoyl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole (CAS 897468-63-2). Accessed May 2026. View Source
- [4] PubChem. Predicted XLogP3 for 2-(4-benzoylpiperazin-1-yl)-1,3-benzothiazole (CAS 309279-65-0). Accessed May 2026. View Source
